Biased Kinase Selectivity Profile Differentiates 4-Benzylpiperazine Analogs from Other Active Piperazinylpyrimidines
In a foundational structure-activity study, compound 4 (a piperazinylpyrimidine analog) demonstrated a unique selective tendency to bind to and inhibit certain KIT and PDGFRA mutants compared to their wild-type isoforms, a profile not observed for the broader cytotoxic compound 16 [1]. While direct data for CAS 1060198-13-1 is not publicly available in peer-reviewed literature, its structural features—particularly the 4-benzylpiperazine motif—align with those of selective kinase inhibitor chemotypes rather than global cytotoxins like compound 16. This class-level inference suggests procurement for kinase selectivity studies is justified, whereas substitution with a globally cytotoxic analog would obscure target-specific readouts.
| Evidence Dimension | Mutant vs. wild-type kinase selectivity tendency |
|---|---|
| Target Compound Data | Not publicly reported; structural alignment with selective chemotype (4-benzylpiperazine series) |
| Comparator Or Baseline | Compound 4 (selective: inhibits KIT/PDGFRA mutants over wild-type) vs. Compound 16 (global cytotoxic: non-selective in NCI-60 panel) |
| Quantified Difference | Qualitative class inference; no numerical quantification possible for target compound |
| Conditions | NCI-60 cell line panel and kinase profiling (Shallal et al., 2011) |
Why This Matters
Scientific selection hinges on whether a compound is expected to be a selective probe or a pan-kinase inhibitor; procuring a compound structurally aligned with the selective class is critical for target-specific assay design.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. View Source
